
Axitirome, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Axitirome, (S)-, involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired stereochemistry and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
化学反应分析
Axitirome, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
科学研究应用
Chemistry: It serves as a model compound for studying thyroid hormone receptor agonists and their interactions with other molecules.
Biology: It is used to investigate the role of thyroid hormones in regulating metabolic processes and gene expression.
Medicine: Axitirome, (S)-, has shown promise in treating hyperlipidemia, obesity, and related metabolic disorders by lowering cholesterol levels and promoting weight loss
作用机制
Axitirome, (S)-, exerts its effects by binding to thyroid hormone receptor β and activating the reverse cholesterol transport pathway. This leads to the lowering of cholesterol levels and the reduction of liver inflammation. The compound also promotes fat oxidation and increases metabolic rate, contributing to weight loss. The molecular targets and pathways involved include the LDL receptor and various genes regulated by thyroid hormones .
相似化合物的比较
Axitirome, (S)-, can be compared with other thyroid hormone receptor agonists and LDL receptor stimulants. Similar compounds include:
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat hypothyroidism.
Liothyronine: A synthetic form of the thyroid hormone triiodothyronine, used to treat hypothyroidism and certain types of thyroid cancer.
Eprotirome: A thyroid hormone receptor agonist studied for its cholesterol-lowering effects. Axitirome, (S)-, is unique in its selective activation of thyroid hormone receptor β and its potential for targeted drug delivery using anionic nanogels
属性
CAS 编号 |
156740-74-8 |
|---|---|
分子式 |
C25H24FNO6 |
分子量 |
453.5 g/mol |
IUPAC 名称 |
ethyl 2-[4-[3-[(S)-(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m0/s1 |
InChI 键 |
FUBBWDWIGBTUPQ-QFIPXVFZSA-N |
手性 SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)[C@H](C3=CC=C(C=C3)F)O)C |
规范 SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12741010.png)

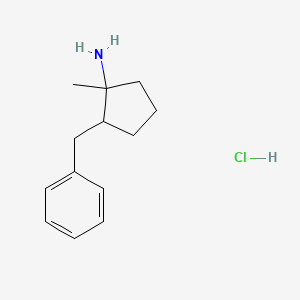


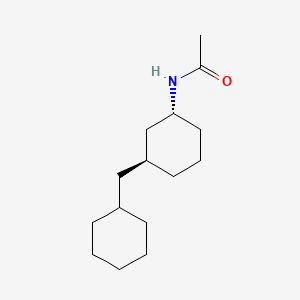

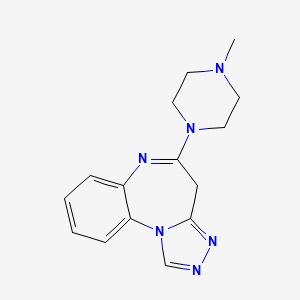
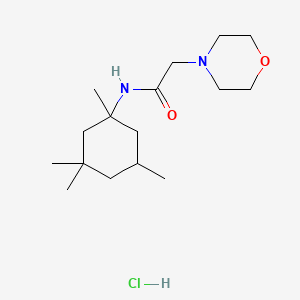
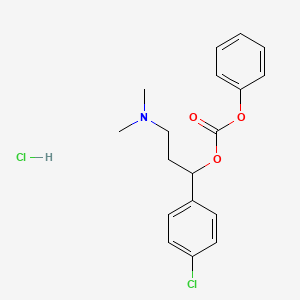
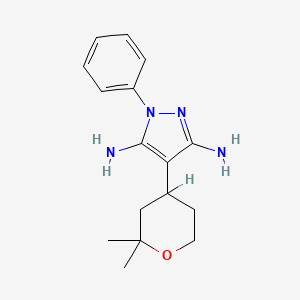

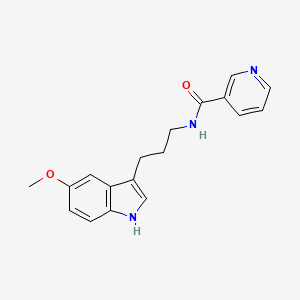
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)
